REACTION_CXSMILES
|
O.O.C(O)(=O)C(O)=O.C[O:10][CH:11]=[C:12]1[CH2:15][CH:14]([C:16]([OH:19])([CH3:18])[CH3:17])[CH2:13]1.C([O-])(O)=O.[Na+]>C1COCC1.O>[OH:19][C:16]([CH:14]1[CH2:15][CH:12]([CH:11]=[O:10])[CH2:13]1)([CH3:18])[CH3:17] |f:0.1.2,4.5,6.7|
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
2-[3-(methoxymethylidene)cyclobutyl]propan-2-ol
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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COC=C1CC(C1)C(C)(C)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (500 mL×4)
|
Type
|
WASH
|
Details
|
The combined organic layer was then washed with water (200 mL×2), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |